molecular formula C23H20N2O4S B2400815 5-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-1-(3-morpholin-4-yl-3-oxopropyl)-1H-1,2,3-benzotriazole CAS No. 1251572-33-4

5-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-1-(3-morpholin-4-yl-3-oxopropyl)-1H-1,2,3-benzotriazole

Cat. No. B2400815
CAS RN: 1251572-33-4
M. Wt: 420.48
InChI Key: SAYXFTLOZZEMDK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, an oxadiazole ring, a morpholinyl group, and a benzotriazole ring. These groups are common in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, including condensation, cyclization, and substitution reactions .


Molecular Structure Analysis

The compound’s structure includes several heterocyclic rings (oxadiazole and benzotriazole), which often contribute to the biological activity of the compound. The bromophenyl group is a common substituent in many pharmaceuticals, and the morpholinyl group is a common feature in many drugs .

Scientific Research Applications

Suzuki–Miyaura Coupling Applications

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The compound can serve as an organoboron reagent in SM coupling reactions .

Properties of the Organoboron Reagent::
Mechanism::
Example Applications::

Biological Potential

While the compound’s primary application lies in synthetic chemistry, it’s essential to explore its biological potential:

Anti-Inflammatory and Analgesic Activities::

Future Directions

Given the biological activity of similar compounds, this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on synthesizing the compound and testing its biological activity .

properties

IUPAC Name

4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxothieno[3,2-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-29-18-10-6-5-9-16(18)13-24-22(27)19-20(26)21-17(11-12-30-21)25(23(19)28)14-15-7-3-2-4-8-15/h2-12,26H,13-14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYXFTLOZZEMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-1-(3-morpholin-4-yl-3-oxopropyl)-1H-1,2,3-benzotriazole

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